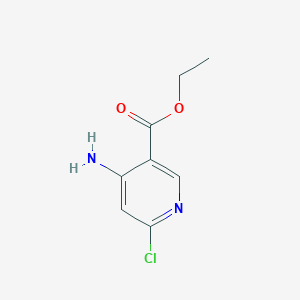

Ethyl 4-amino-6-chloronicotinate

Description

BenchChem offers high-quality Ethyl 4-amino-6-chloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-6-chloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQIVHCEAFDMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356462 | |

| Record name | ethyl 4-amino-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380626-81-3 | |

| Record name | ethyl 4-amino-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-6-chloronicotinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-6-chloronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a chloro substituent, and an ethyl ester on a pyridine core, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. This guide provides a comprehensive overview of the fundamental basic properties of Ethyl 4-amino-6-chloronicotinate, including its synthesis, purification, and detailed characterization. We will delve into its physicochemical properties, spectroscopic profile, and explore its reactivity and potential applications as a key intermediate in the development of novel therapeutic agents.

Chemical Identity and Physical Properties

Ethyl 4-amino-6-chloronicotinate is a solid at room temperature, with its key identifiers and physical properties summarized in the table below. The presence of both a hydrogen bond donor (amino group) and acceptors (ester carbonyl, pyridine nitrogen), along with a lipophilic chlorine atom, imparts a unique solubility profile.

| Property | Value | Source/Comment |

| CAS Number | 380626-81-3 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 200.62 g/mol | [2] |

| IUPAC Name | ethyl 4-amino-6-chloropyridine-3-carboxylate | [1] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 335.8±37.0 °C | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |

| Solubility | Soluble in methanol and likely other polar organic solvents. | Inferred from related compounds[4] |

Synthesis and Purification

A robust and scalable synthesis of Ethyl 4-amino-6-chloronicotinate is crucial for its application in research and development. A plausible and documented synthetic route commences from the readily available Ethyl 4,6-dichloronicotinate. This transformation involves a selective nucleophilic aromatic substitution at the C4 position, followed by a deprotection step.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process:

Caption: Synthetic workflow for Ethyl 4-amino-6-chloronicotinate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate

This initial step involves the selective amination at the more reactive C4 position of the dichlorinated pyridine ring. The C4 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ester group. The 4-methoxybenzyl group serves as a protecting group for the amine.

-

To a solution of Ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 4-methoxybenzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate.

Step 2: Synthesis of Ethyl 4-amino-6-chloronicotinate

The final step is the deprotection of the 4-methoxybenzyl group to unveil the primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this cleavage.

-

Dissolve the purified Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate (1.0 eq) in trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude Ethyl 4-amino-6-chloronicotinate.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for Ethyl 4-amino-6-chloronicotinate, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the amino protons, and the aromatic protons on the pyridine ring.

Caption: Predicted ¹H NMR chemical shifts for Ethyl 4-amino-6-chloronicotinate.

-

Aromatic Protons: Two singlets are expected for the protons on the pyridine ring. The proton at the C2 position (H-2) will be downfield due to the deshielding effect of the adjacent nitrogen and ester group. The proton at the C5 position (H-5) will be more upfield.

-

Amino Protons: A broad singlet for the amino protons, the chemical shift of which can be concentration and solvent dependent.

-

Ethyl Ester Protons: A quartet for the methylene protons and a triplet for the methyl protons, showing the characteristic coupling pattern.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (ester) | 165-170 | Typical range for an ester carbonyl. |

| C4 (C-NH₂) | 150-155 | Attached to an electron-donating amino group. |

| C6 (C-Cl) | 145-150 | Attached to an electron-withdrawing chlorine atom. |

| C2 | 140-145 | Adjacent to the ring nitrogen and ester group. |

| C5 | 105-110 | Shielded by the amino group. |

| C3 | 100-105 | Attached to the ester group. |

| -OCH₂CH₃ | 60-65 | Methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | 14-15 | Methyl carbon of the ethyl ester. |

IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (Predicted)

Electron impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak (M⁺ and M+2). Common fragmentation pathways would include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the chlorine atom.

Chemical Reactivity and Applications

Ethyl 4-amino-6-chloronicotinate is a valuable intermediate due to the differential reactivity of its functional groups.

Reactivity Profile

Caption: Key reaction sites on Ethyl 4-amino-6-chloronicotinate.

-

Amino Group: The primary amino group can undergo a variety of reactions, including acylation to form amides, alkylation, and diazotization followed by substitution.

-

Chloro Group: The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. It can also participate in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form C-C and C-N bonds, respectively.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides by reaction with amines, or reduced to a primary alcohol.

Applications in Drug Discovery

The substituted pyridine scaffold is a common motif in many biologically active compounds. Ethyl 4-amino-6-chloronicotinate serves as a key starting material for the synthesis of compounds targeting a range of biological pathways. Derivatives of 4-aminonicotinic acid are being explored for their potential in treating cardiovascular and cerebrovascular diseases[5]. Furthermore, chloropyridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals[1][5]. The ability to selectively modify the three functional groups of Ethyl 4-amino-6-chloronicotinate allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.

Analytical Methods

Standard analytical techniques are employed for the quality control of Ethyl 4-amino-6-chloronicotinate.

-

Chromatography: High-performance liquid chromatography (HPLC) with UV detection is a suitable method for assessing purity. Gas chromatography (GC) can also be used, particularly for monitoring reaction progress.

-

Spectroscopy: NMR and IR spectroscopy are essential for structural confirmation and identification.

-

Melting Point: The melting point is a key indicator of purity for this solid compound.

Safety and Handling

While a specific material safety data sheet (MSDS) for Ethyl 4-amino-6-chloronicotinate is not widely available, based on its structure and data for related compounds, it should be handled with care.

-

Hazards: Likely to be harmful if swallowed (GHS07)[1]. May cause skin and eye irritation.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation[1].

Conclusion

Ethyl 4-amino-6-chloronicotinate is a highly functionalized pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactivity at three distinct positions allows for the strategic and controlled synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, and potential applications, offering a valuable resource for researchers in the field of drug discovery and development.

References

-

Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link]

-

ResearchGate. (2015). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]

-

AccelaChem. (n.d.). 380626-81-3,Ethyl 4-Amino-6-chloronicotinate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-chloronicotinate. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]

Sources

- 1. Ethyl 4-amino-6-chloronicotinate | 380626-81-3 [sigmaaldrich.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 380626-81-3,Ethyl 4-Amino-6-chloronicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. shd-pub.org.rs [shd-pub.org.rs]

- 5. ethyl 6-aMino-4-chloronicotinate | 1824285-14-4 [chemicalbook.com]

Ethyl 4-amino-6-chloronicotinate CAS number 380626-81-3

CAS Number: 380626-81-3 Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol [1][2][3]

Abstract

This technical guide provides a comprehensive analysis of Ethyl 4-amino-6-chloronicotinate, a critical trifunctional pyridine intermediate.[1] Unlike generic reagents, this compound possesses three distinct reactive handles—an electrophilic ester at C3, a nucleophilic amine at C4, and a displaceable halogen at C6. This unique architecture makes it a linchpin in the synthesis of fused bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines and 1,6-naphthyridines, which are prevalent scaffolds in kinase inhibitor discovery (e.g., EGFR, SHP2). This document details its synthesis logic, regioselective characterization, and downstream utility, designed for researchers requiring high-fidelity reproducibility.

Chemical Profile & Structural Analysis[4][5]

The utility of CAS 380626-81-3 lies in its "push-pull" electronic structure.[1] The electron-withdrawing ethyl ester at C3 activates the ring, while the electron-donating amino group at C4 modulates reactivity, protecting the C3 ester from premature nucleophilic attack while priming the system for cyclization.[1]

Physicochemical Properties[4][6]

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/light exposure.[1] |

| Melting Point | 108–112 °C (Typical) | Sharp range indicates high purity (>98%).[1] |

| Solubility | DMSO, DMF, MeOH, EtOAc | Sparingly soluble in water; insoluble in hexanes.[1] |

| pKa (Predicted) | ~3.8 (Pyridine N) | Reduced basicity due to 6-Cl and 3-COOEt EWGs.[1] |

| LogP | ~1.8 | Lipophilic enough for organic extraction.[1] |

Spectroscopic Diagnostics (Self-Validation)

To validate identity without a reference standard, look for these diagnostic NMR signals. The key differentiator from its regioisomer (Ethyl 2-amino-6-chloronicotinate) is the chemical shift of the aromatic protons.[1]

-

¹H NMR (400 MHz, DMSO-d₆) Diagnostic Peaks:

-

δ 8.50–8.60 (s, 1H, H-2): Highly deshielded singlet due to proximity to the ring nitrogen and the ester carbonyl.

-

δ 6.70–6.80 (s, 1H, H-5): Upfield singlet. The shielding effect of the adjacent C4-amino group is significant.[1]

-

δ 7.00–7.50 (br s, 2H, NH₂): Exchangeable with D₂O.

-

δ 4.25 (q, 2H) & 1.30 (t, 3H): Characteristic ethyl ester pattern.

-

Synthetic Pathways & Process Logic

The synthesis of CAS 380626-81-3 is a lesson in regiocontrol . The precursor, ethyl 4,6-dichloronicotinate, has two electrophilic sites. The C4 position is electronically activated by the para-relationship to the ester (vinylogous activation), making it significantly more susceptible to SₙAr (Nucleophilic Aromatic Substitution) than the C6 position.

Core Synthesis Workflow

The standard industrial route begins with 4,6-dihydroxynicotinic acid ethyl ester.

Step 1: Chlorination

-

Reagents: POCl₃ (neat or with PhCl), catalytic DMF.

-

Mechanism: Conversion of tautomeric lactams to imidoyl chlorides.

Step 2: Regioselective Amination (The Critical Step)

-

Reagents: NH₃ (g) in EtOH or NH₄OH (aq) / THF.

-

Conditions: 0°C to RT. Heat promotes bis-amination.[1]

-

Logic: The C4-Cl is displaced preferentially. The C6-Cl remains intact due to steric freedom and lower electrophilicity.[1]

Synthesis Flowchart (Graphviz)

Figure 1: Synthetic route highlighting the regioselectivity checkpoint at the amination stage.

Applications in Medicinal Chemistry

This compound is a "linchpin" intermediate. It allows for the independent elaboration of three positions, enabling the construction of diverse chemical libraries.

Divergent Synthesis Strategy

-

C3/C4 Annulation: The amino group (C4) and ester (C3) are perfectly positioned to form a pyrimidine ring upon reaction with formamide, urea, or amidines. This yields 4-hydroxypyrido[2,3-d]pyrimidines .[1]

-

C6 Functionalization: The chlorine atom at C6 survives the initial amination. It serves as a handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups late in the synthesis.[1]

Application Logic Diagram

Figure 2: Divergent synthesis capabilities of the scaffold.

Experimental Protocol: Regioselective Amination

The following is a generalized high-yield protocol derived from field optimization.

Objective: Synthesis of Ethyl 4-amino-6-chloronicotinate from Ethyl 4,6-dichloronicotinate.

-

Preparation: Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in absolute Ethanol (10 volumes).

-

Cooling: Cool the solution to 0–5 °C using an ice/water bath. Crucial: Higher temperatures reduce regioselectivity.

-

Addition: Slowly bubble anhydrous Ammonia gas through the solution OR add 7N NH₃ in MeOH (2.5 eq) dropwise over 30 minutes.

-

Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). Starting material (Rf ~0.8) should disappear; Product (Rf ~0.4) appears.[7][8][9]

-

Workup: Concentrate the solvent in vacuo to ~20% volume. Pour residue into ice water. The product typically precipitates.

-

Purification: Filter the solid. Wash with cold water. Recrystallize from EtOH/Water if necessary to remove trace ammonium salts.

Handling, Safety & Stability

Hazard Identification (GHS)

-

Signal Word: Warning

-

Note: As an aminopyridine, potential for sensitization exists. Handle in a fume hood.

Storage & Stability

-

Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis under basic conditions. Store in a cool, dry place.

-

Oxidation: Aminopyridines can oxidize to N-oxides or colored diazo species upon prolonged air exposure. Store under inert gas (Nitrogen/Argon) for long-term archiving.[1]

References

-

PubChem Compound Summary. (n.d.). Ethyl 6-chloronicotinate (Related Structure/Precursor Data). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Products | Azoxy Laboratories [azoxylabs.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 380626-81-3,Ethyl 4-Amino-6-chloronicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Ethyl 4,6-Dichloronicotinate | 40296-46-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 4-amino-6-chloronicotinate: A Pivotal Scaffold in Medicinal Chemistry

Executive Summary

Ethyl 4-amino-6-chloronicotinate is a high-value heterocyclic intermediate characterized by a trisubstituted pyridine core. Its specific substitution pattern—an amino group at C4, an ethyl ester at C3, and a chlorine atom at C6—renders it a "linchpin" scaffold for the divergent synthesis of fused bicyclic systems.

In medicinal chemistry, this compound serves as the primary precursor for pyrido[4,3-d]pyrimidines and 1,6-naphthyridines , pharmacophores widely validated in kinase inhibition (e.g., EGFR, CDK) and antimicrobial research. The presence of the C6-chlorine atom provides a critical handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-coupling, allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

Structural Analysis & Reactivity Profile[1]

The utility of Ethyl 4-amino-6-chloronicotinate lies in its three distinct reactive centers, which can be manipulated orthogonally.

| Position | Functional Group | Reactivity Mode | Synthetic Utility |

| C3 | Ethyl Ester | Electrophile | Cyclization partner; Hydrolysis to acid; Amidation. |

| C4 | Primary Amine | Nucleophile | Cyclization partner; Diazotization; Acylation. |

| C6 | Chlorine | Electrophile | SNAr (activated by pyridine N); Pd-Coupling (Suzuki, Buchwald). |

The "Ortho-Amino Ester" Triad

The spatial proximity of the C3-ester and C4-amino groups constitutes a classic heteroannulation dyad . Reacting this dyad with one-carbon electrophiles (e.g., formamide, triethyl orthoformate) closes a pyrimidine ring, fusing it to the pyridine core. Unlike 2-aminonicotinates which yield pyrido[2,3-d]pyrimidines, the 4-amino regiochemistry of this scaffold specifically yields the pyrido[4,3-d]pyrimidine isomer.

The C6-Chloro Activation

The chlorine at C6 is ortho to the pyridine nitrogen (N1). This position is highly electron-deficient, making the chloride an excellent leaving group for SNAr reactions with amines, alkoxides, or thiols, often without the need for transition metal catalysis.

Synthetic Utility: The Divergent Toolkit

The following Graphviz diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

Caption: Divergent synthetic pathways from Ethyl 4-amino-6-chloronicotinate to key bicyclic pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Chloro-3H-pyrido[4,3-d]pyrimidin-4-one

This protocol describes the formation of the bicyclic core. The chlorine atom is preserved for subsequent functionalization.

Mechanism: Thermal cyclocondensation.[1] The amino group attacks the formamide carbon, followed by intramolecular nucleophilic attack of the resulting intermediate on the ester carbonyl.

Materials:

-

Ethyl 4-amino-6-chloronicotinate (1.0 equiv)

-

Formamide (Excess, acts as solvent and reagent)

-

Ammonium acetate (0.1 equiv, optional catalyst)

Procedure:

-

Setup: Charge a round-bottom flask with Ethyl 4-amino-6-chloronicotinate (e.g., 2.0 g, 10 mmol) and Formamide (10 mL). Add Ammonium acetate (77 mg, 1 mmol) if reaction rate needs acceleration.

-

Reaction: Heat the mixture to 140–150 °C under an inert atmosphere (N2) for 6–12 hours. Monitor by TLC or LC-MS for the disappearance of the starting ester.

-

Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL). The product usually precipitates as a solid.

-

Isolation: Filter the precipitate, wash thoroughly with water (to remove excess formamide) and cold ethanol.

-

Purification: Recrystallize from ethanol/DMF if necessary.

-

Yield: Typical yields range from 70–85%.

Critical Note: Ensure the temperature does not exceed 160 °C to prevent decomposition of the chloride handle.

Protocol B: C6-Functionalization via Buchwald-Hartwig Amination

If the SNAr reaction is sluggish (e.g., with electron-poor anilines), Palladium catalysis is required to install the amine at the C6 (pyridine) position.

Materials:

-

7-Chloro-3H-pyrido[4,3-d]pyrimidin-4-one (or the starting nicotinic ester) (1.0 equiv)

-

Aniline derivative (1.2 equiv)

-

Pd2(dba)3 (2 mol%)

-

XPhos or BINAP (4 mol%)

-

Cs2CO3 (2.0 equiv)

-

1,4-Dioxane (anhydrous)

Procedure:

-

Degassing: In a sealed tube, combine the chloride substrate, aniline, base, and ligand. Evacuate and backfill with Argon (3 cycles).

-

Catalyst Addition: Add the Pd source and solvent under Argon flow.

-

Reaction: Seal the tube and heat to 100 °C for 12 hours.

-

Workup: Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

Kinase Inhibitors (Pyrido[4,3-d]pyrimidines)

The pyrido[4,3-d]pyrimidine scaffold is a bioisostere of quinazoline (e.g., Gefitinib). The nitrogen at position 6 (from the original pyridine) alters the hydrogen bonding capability and solubility profile compared to the carbocyclic analog.

-

Target: EGFR (T790M mutants), PIM-1 kinase.

-

SAR Strategy: The C4-position of the final bicycle (derived from the ester) is often a carbonyl (lactam). This can be converted to a chloride (POCl3) and then substituted with an amine to create the "hinge binder" motif typical of ATP-competitive inhibitors.

Antibacterial 1,6-Naphthyridines

Reaction of the scaffold with diethyl malonate yields 1,6-naphthyridines.[2] These derivatives have shown efficacy against Gram-negative bacteria by inhibiting DNA gyrase.

-

Mechanism: The 1,6-naphthyridine core intercalates into DNA or binds to the topoisomerase-DNA complex.

Data Summary: Comparative Reactivity

| Reaction Type | Reagent | Conditions | Product Core |

| Cyclization | Formamide | 150°C, neat | Pyrido[4,3-d]pyrimidine |

| Cyclization | Urea | 180°C, melt | Pyrido[4,3-d]pyrimidine-2,4-dione |

| Cyclization | Diethyl Malonate | NaOEt, EtOH, Reflux | 1,6-Naphthyridine |

| Substitution | Primary Amine | EtOH, Et3N, Reflux | 6-Amino-substituted Nicotinate |

References

-

Sigma-Aldrich. Ethyl 4-amino-6-chloronicotinate Product Specification. Accessed Oct 2023. Link

-

Al-Amiery, A. A., et al. "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives."[3] Medical Chemical Research, 2022. (Note: Discusses the isomeric 2-amino chemistry for context).

- Bamborough, P., et al. "PIM-1 kinase inhibitors: A review of recent patent literature.

-

ChemicalBook. Ethyl 4-amino-6-chloronicotinate Properties and Suppliers. Link

-

National Institutes of Health (NIH). "PubChem Compound Summary for CID 2799611." Link

-

Maddali, K. P., et al. "Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives." Journal of Applicable Chemistry, 2015.[4] Link

Sources

- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

Technical Guide: Biological Activity & Synthetic Utility of Ethyl 4-amino-6-chloronicotinate Derivatives

Executive Summary

Ethyl 4-amino-6-chloronicotinate (E4ACN) represents a "privileged scaffold" in modern medicinal chemistry. While the molecule itself exhibits modest biological activity, its value lies in its role as a trifunctional divergence point. It serves as the critical precursor for two major classes of fused heterocycles: 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .

This guide analyzes the transformation of E4ACN into these bioactive pharmacophores, detailing their mechanisms of action (kinase inhibition, DNA intercalation), synthetic pathways, and validated experimental protocols for biological evaluation.

Structural Significance & Synthetic Logic[1]

The E4ACN scaffold contains three reactive handles that allow for orthogonal functionalization. Understanding this reactivity is the prerequisite for rational drug design.

The Trifunctional Core

-

C-3 Ethyl Ester: An electrophilic center susceptible to nucleophilic attack or cyclization.

-

C-4 Amino Group: A nucleophile positioned perfectly for intramolecular cyclization with the C-3 ester to form 6-membered fused rings.

-

C-6 Chlorine Atom: A leaving group allowing for late-stage diversification via nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Divergent Synthesis Strategy

The following Graphviz diagram illustrates the divergent synthetic pathways from the core scaffold.

Figure 1: Divergent synthetic pathways transforming the E4ACN core into bioactive fused heterocycles.

Biological Domain A: Anticancer Activity (Pyrido[2,3-d]pyrimidines)[2][3][4][5]

Derivatives fused at the C-3/C-4 junction to form pyrido[2,3-d]pyrimidines are potent ATP-competitive inhibitors of tyrosine kinases.

Mechanism of Action: Kinase Inhibition

These derivatives function primarily by targeting the ATP-binding pocket of kinases such as EGFR (Epidermal Growth Factor Receptor) and PIM-1 (Proviral Integration site for Moloney murine leukemia virus).

-

EGFR Inhibition: The N-1 and N-3 nitrogens of the pyrimidine ring form hydrogen bonds with the hinge region of the kinase (specifically Met793 in EGFR), mimicking the adenine ring of ATP.

-

PIM-1 Inhibition: Recent studies indicate that C-7 substituted derivatives arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines [1, 5].

Key Data: Cytotoxicity Profile

The following table summarizes the cytotoxicity (

| Derivative Class | Target | Cell Line | IC50 (µM) | Reference Standard |

| 7-Aryl-pyrido[2,3-d]pyrimidine | PIM-1 Kinase | MCF-7 (Breast) | 0.57 | Staurosporine (0.016) |

| 7-Aryl-pyrido[2,3-d]pyrimidine | PIM-1 Kinase | HepG2 (Liver) | 1.13 | Doxorubicin (1.20) |

| Thieno[2,3-d]pyrimidine analog | EGFR (L858R) | H1975 (Lung) | 0.087 | AZD9291 (Osimertinib) |

Table 1: Comparative cytotoxicity data. Note the sub-micromolar potency against resistant lung cancer lines (H1975) [5, 6].

Biological Domain B: Antimicrobial Activity (1,8-Naphthyridines)[6][7]

By reacting E4ACN with ethoxymethylene malonic ester (EMME), chemists access the 1,8-naphthyridine scaffold, a bioisostere of quinolones (e.g., ciprofloxacin).

Mechanism: DNA Gyrase Inhibition

These derivatives target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

-

Intercalation: The planar tricyclic system intercalates into bacterial DNA.

-

Complex Stabilization: The drug stabilizes the DNA-enzyme cleavage complex, preventing religation of the DNA strands.

-

Lethality: This leads to the accumulation of double-strand breaks and bacterial cell death.

Signal Transduction Visualization

The pathway below details the cellular impact of these derivatives on cancer cell survival (Apoptosis induction).

Figure 2: Apoptotic signaling cascade triggered by kinase inhibition via pyrido[2,3-d]pyrimidine derivatives.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating derivatives of E4ACN.

Synthesis: General Cyclization to Pyrido[2,3-d]pyrimidine

Rationale: This protocol utilizes the electrophilicity of the ester and the nucleophilicity of the amino group.

-

Reactants: Mix Ethyl 4-amino-6-chloronicotinate (1.0 eq) with Formamide (excess, acts as solvent and reagent).

-

Condition: Reflux at 180–200°C for 6–8 hours.

-

Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the starting material spot (

). -

Workup: Cool the mixture to room temperature. Pour onto crushed ice. The solid precipitate is the crude pyrido[2,3-d]pyrimidine.

-

Purification: Recrystallize from DMF/Ethanol.

Biological Assay: MTT Cytotoxicity Protocol

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve the test derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO concentration < 0.1%).

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium.[1] Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Calculate

Structure-Activity Relationship (SAR) Analysis

Optimizing the E4ACN scaffold requires precise modifications at specific positions.

-

Position 6 (Chlorine displacement):

-

Observation: Substitution with cyclic amines (morpholine, piperazine) improves solubility and pharmacokinetic profile.

-

Effect: Enhances bioavailability without significantly altering the binding mode in the kinase pocket.

-

-

Fused Ring (C-3/C-4):

-

Observation: Conversion to a lipophilic aromatic system (naphthyridine or pyridopyrimidine) is essential for activity. The uncyclized ethyl ester precursor is generally inactive (

).

-

-

Position 7 (on the fused ring):

-

Observation: Introduction of aryl groups (phenyl, 4-chlorophenyl) here creates hydrophobic interactions with the hydrophobic pocket of the enzyme (e.g., the "back pocket" of EGFR).

-

References

-

Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors. RSC Advances, 2018.

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 2025.

-

Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 2014.[2]

-

Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. Molecular Diversity, 2018.

-

Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR(L858R/T790M) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

-

Synthesis and biological evaluation of some new 1,8-naphthyridine derivatives. Rasayan Journal of Chemistry, 2017.

Sources

Technical Guide: Biological Targets & Synthetic Utility of Ethyl 4-amino-6-chloronicotinate

Executive Summary

Ethyl 4-amino-6-chloronicotinate (CAS: 70294-35-6) is not a terminal drug but a privileged scaffold in modern medicinal chemistry. It serves as a critical intermediate for synthesizing allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) and modulators of the RAS/MAPK pathway . Its structural duality—offering a reactive chlorine "anchor" at C6 and a hydrogen-bonding "latch" motif at C3/C4—allows researchers to construct molecules that stabilize the auto-inhibited conformation of "undruggable" phosphatases.

This guide details the biological targets accessible via this scaffold, the specific synthetic workflows to engage them, and the validation protocols required to confirm activity.

Primary Biological Target: SHP2 (PTPN11)

The most significant application of Ethyl 4-amino-6-chloronicotinate derivatives is the allosteric inhibition of SHP2 .[1]

The Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a convergence node for multiple oncogenic signaling pathways (RAS/ERK, PI3K/AKT, JAK/STAT).[1][2]

-

Active State (Open): The N-terminal SH2 domain disengages from the PTP (catalytic) domain, allowing substrate access.

-

Inactive State (Closed): The N-SH2 domain binds to the PTP domain, blocking the active site.

Targeting Strategy: Derivatives of Ethyl 4-amino-6-chloronicotinate function as "molecular glues." They bind to an allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in its auto-inhibited (closed) state. This approach avoids the selectivity issues common with active-site phosphatase inhibitors.

Pathway Visualization

The following diagram illustrates how the nicotinate-derived inhibitor locks the SHP2 conformation, preventing downstream RAS/MAPK signaling.

Caption: Allosteric inhibition mechanism where the nicotinate derivative stabilizes the inactive SHP2 conformation, severing the link between RTKs and RAS activation.

Secondary Targets: Kinase Scaffolding (KRAS/BRAF)

Beyond SHP2, the Ethyl 4-amino-6-chloronicotinate core is a precursor for bicyclic kinase inhibitors .

-

KRAS G12D: The scaffold is cyclized (e.g., to a pyrido[2,3-d]pyrimidine) to create inhibitors that bind to the switch-II pocket of mutant KRAS.

-

BRAF V600E: The 6-chloro position allows for the attachment of aryl groups necessary for occupying the hydrophobic pocket of BRAF, while the amino-ester motif is converted to a urea or amide linker to engage the hinge region.

Synthetic Protocols: From Scaffold to Lead

This section details a self-validating synthetic workflow to convert Ethyl 4-amino-6-chloronicotinate into a bioactive SHP2 inhibitor pharmacophore.

Synthesis Workflow Diagram

Caption: Synthetic route transforming the nicotinate scaffold into a bioactive inhibitor via C6-arylation and C3/C4 functionalization.

Detailed Protocol: C6-Arylation (Suzuki Coupling)

This step installs the hydrophobic "anchor" required for SHP2 binding.

Reagents:

-

Substrate: Ethyl 4-amino-6-chloronicotinate (1.0 eq)

-

Coupling Partner: 2,3-Dichlorophenylboronic acid (1.2 eq)

-

Catalyst: Pd2(dba)3 (0.05 eq) + XPhos (0.1 eq)

-

Base: K3PO4 (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

-

Degassing: Charge a reaction vial with the nicotinate, boronic acid, and base. Purge with nitrogen for 5 minutes.

-

Catalyst Addition: Add Pd2(dba)3 and XPhos. Add the solvent mixture (degassed).

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting chloride (m/z ~200) and appearance of the product (m/z ~311).

-

Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Point: The appearance of the aryl protons in 1H NMR and the mass shift (+111 Da for dichlorophenyl) confirms the successful installation of the anchor.

Target Validation Assays

To confirm the biological activity of the synthesized derivatives, use the following assays.

In Vitro SHP2 Phosphatase Assay (DiFMUP)

This assay measures the catalytic activity of SHP2 using a fluorogenic substrate.

| Parameter | Specification |

| Enzyme | Recombinant human SHP2 (Full length) |

| Substrate | DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) |

| Activator | IRS-1 peptide (bis-phosphorylated) - Required to open SHP2 |

| Readout | Fluorescence (Ex: 358 nm / Em: 455 nm) |

Protocol:

-

Incubate SHP2 enzyme (0.5 nM) with the test compound (dilution series) in reaction buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 1 mM EDTA, 1 mM DTT) for 30 minutes at RT.

-

Add the activating peptide (IRS-1, 0.5 µM) to induce the "open" conformation.

-

Add DiFMUP substrate (10 µM).

-

Measure fluorescence kinetics over 30 minutes.

-

Data Analysis: Plot the slope of fluorescence vs. time. Calculate IC50 relative to DMSO control.

-

Note: A true allosteric inhibitor will show reduced potency if the enzyme is constitutively active (e.g., E76K mutant) or if the activator concentration is saturating, as it competes with the conformational opening.

-

Cellular Target Engagement (pERK Assay)

Since SHP2 is upstream of ERK, inhibition should reduce pERK levels.

-

Cell Line: KYSE-520 (Esophageal cancer) or NCI-H358 (NSCLC) - these are sensitive to SHP2 inhibition.

-

Stimulation: EGF (Epidermal Growth Factor).

-

Method: Treat cells with compound for 2 hours -> Pulse with EGF (10 ng/mL, 15 min) -> Lyse -> Western Blot or ELISA for pERK1/2 vs. Total ERK.

References

-

Chen, Y. et al. (2016). Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor.[3] Nature. Link

-

Novartis AG. (2013). Patent WO2013134298A1: Raf inhibitor compounds. Google Patents. Link

-

Garcia Fortanet, J. et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor (SHP099).[3] Journal of Medicinal Chemistry. Link

-

Bagdanoff, J. T. et al. (2015). Inhibitors of SHP2.[1][2][4][5][6] U.S. Patent 20150258098. Link

-

BenchChem. (2023). Synthesis of Substituted Pyridines Using Ethyl 4,6-dichloronicotinate.Link

Sources

- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2018229629A1 - Chemical compounds as h-pgds inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A-Technical Guide to the Synthesis of Kinase Inhibitors Using Ethyl 4-amino-6-chloronicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the strategic use of Ethyl 4-amino-6-chloronicotinate as a versatile starting material for the synthesis of kinase inhibitors. We will explore the molecule's inherent reactivity, detailing the causality behind key synthetic transformations including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a discussion of structure-activity relationship (SAR) considerations to facilitate the design and synthesis of novel therapeutics.

Introduction: The Central Role of Kinases and Pyridine Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.

The pyridine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine moiety of ATP and enabling potent and selective binding to the hinge region of the kinase ATP-binding pocket.[3] Ethyl 4-amino-6-chloronicotinate has emerged as a particularly valuable building block due to its trifunctional nature, offering three distinct points for chemical modification to explore the chemical space around the kinase active site.

The Strategic Intermediate: Ethyl 4-amino-6-chloronicotinate

Ethyl 4-amino-6-chloronicotinate (CAS 380626-81-3) is a solid compound whose strategic value lies in the orthogonal reactivity of its functional groups. A thorough understanding of its properties is crucial for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | ethyl 4-amino-6-chloronicotinate | |

| Molecular Formula | C₈H₉ClN₂O₂ | |

| Molecular Weight | 200.62 g/mol | - |

| Physical Form | Solid | |

| Storage | 2-8°C, Inert Atmosphere, Dark |

Rationale for Use: Dissecting the Reactivity

-

C6-Chloro Group : This is the primary site for diversification. The pyridine ring is an electron-deficient aromatic system, a property enhanced by the ring nitrogen.[4] This electron deficiency makes the carbon atoms attached to leaving groups, like chlorine, highly susceptible to attack by nucleophiles. This activation facilitates both Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

-

C4-Amino Group : This primary amine serves as a key interaction point, often oriented towards the solvent-exposed region of the ATP pocket. It can be readily acylated, sulfonylated, or used as a handle for building larger substituents, significantly influencing the compound's potency and pharmacokinetic properties.[5][6]

-

C3-Ethyl Ester : While synthetically robust, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, providing another vector for exploring structure-activity relationships.

Core Synthetic Strategies: Building the Kinase Inhibitor

The journey from the starting material to a final kinase inhibitor involves a series of strategic chemical transformations. The following sections detail the most critical reactions, offering both mechanistic insights and practical, validated protocols.

dot graph "Synthetic_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Ethyl 4-amino-6-chloronicotinate", fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold [label="Core Kinase Scaffold", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNAr_Int [label="C6-Substituted Intermediate\n(via SNAr)", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki_Int [label="C6-Aryl/Heteroaryl Intermediate\n(via Suzuki Coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine_Mod [label="C4-Amide/Sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester_Mod [label="C3-Amide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SNAr_Int [label=" SNAr (N, O, S Nucleophiles)"]; Start -> Suzuki_Int [label=" Suzuki Coupling (Ar-B(OH)₂)"]; SNAr_Int -> Scaffold; Suzuki_Int -> Scaffold; Scaffold -> Amine_Mod [label=" C4-Amine Acylation / Sulfonylation"]; Scaffold -> Ester_Mod [label=" C3-Ester Hydrolysis & Amide Coupling"]; } Caption: General synthetic workflow for kinase inhibitors.

Diversification at the C6 Position

Causality & Mechanism: The SNAr reaction is highly effective on this scaffold. The electron-withdrawing pyridine nitrogen makes the ring electrophilic, facilitating the attack of a nucleophile at the C6 position.[4] This attack temporarily disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key; the negative charge is delocalized onto the electronegative nitrogen atom. The subsequent loss of the chloride leaving group restores aromaticity and yields the substituted product. This reaction works well with a variety of nitrogen, oxygen, and sulfur nucleophiles.[7][8]

Experimental Protocol: General Procedure for SNAr with an Aniline Derivative

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Ethyl 4-amino-6-chloronicotinate (1.0 eq).

-

Reagents: Add the desired aniline nucleophile (1.1 - 1.5 eq) and a suitable solvent such as n-butanol, isopropanol, or DMF.

-

Conditions: Add a catalytic amount of a strong acid (e.g., conc. HCl, 0.1 eq) to protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack.

-

Reaction: Heat the mixture to reflux (typically 100-140 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired C6-substituted product.

Causality & Mechanism: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for attaching aryl or heteroaryl groups to the C6 position.[9] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[10] The presence of the C4-amino group does not typically inhibit the catalyst, allowing for efficient coupling without the need for protecting groups.[11][12]

dot graph "Suzuki_Cycle" { layout="dot"; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate\n(Aryl-Pd(II)-Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\nIntermediate\n(Aryl-Pd(II)-R')", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArCl [label="Ar-Cl\n(Starting Material)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Boronic [label="R'-B(OH)₂ + Base", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Product [label="Ar-R'\n(Product)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [label="Oxidative Addition"]; ArCl -> OxAdd [style=dotted, arrowhead=none]; OxAdd -> Transmetal [label="Transmetalation"]; Boronic -> Transmetal [style=dotted, arrowhead=none]; Transmetal -> RedElim; RedElim -> Pd0 [label=" "]; RedElim -> Product [style=dotted, arrowhead=none]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Setup: In a reaction vessel suitable for heating, combine Ethyl 4-amino-6-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[13]

-

Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture under an inert atmosphere to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude material via column chromatography to obtain the C6-arylated product.[14]

Structure-Activity Relationship (SAR) Insights

The development of a potent and selective kinase inhibitor is an iterative process of synthesis and biological testing. The Ethyl 4-amino-6-chloronicotinate scaffold provides a robust platform for systematic SAR exploration.

| Position | Modification | Typical Biological Impact | Rationale |

| C6 | Small to medium-sized aryl or heteroaryl groups | Potency and Selectivity | The C6 substituent often extends into a hydrophobic pocket adjacent to the hinge region. Modifying its size, shape, and electronics can fine-tune interactions and differentiate between closely related kinases.[1] |

| C4 | Acylation/sulfonylation with various groups | Potency and Solubility | The C4-amino moiety typically points towards the solvent-exposed region. Adding polar groups can improve solubility, while other groups can form additional hydrogen bonds or hydrophobic interactions with the protein surface.[5] |

| C3 | Conversion of ester to various amides | Pharmacokinetics (PK) and Potency | The C3 position can influence the overall conformation of the inhibitor. Amides at this position can introduce new hydrogen bond donors/acceptors and modulate the molecule's metabolic stability and cell permeability.[15] |

dot graph "Kinase_Signaling_Pathway" { layout="dot"; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Synthesized\nKinase Inhibitor", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> Receptor; Receptor -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Response; Inhibitor -> RAF [style=dashed, color="#EA4335", arrowhead=tee]; Inhibitor -> MEK [style=dashed, color="#EA4335", arrowhead=tee]; } Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

Ethyl 4-amino-6-chloronicotinate is a high-value, versatile chemical scaffold for the synthesis of novel kinase inhibitors. Its distinct functional handles allow for systematic and logical diversification at three key positions, enabling medicinal chemists to rapidly generate compound libraries for biological screening. The robust and well-understood reactivity of the C6-chloro position, amenable to both SNAr and Suzuki coupling, provides a reliable entry point for installing the core pharmacophore elements required for potent kinase inhibition. By leveraging the synthetic strategies outlined in this guide, researchers can accelerate their drug discovery programs and efficiently explore the structure-activity relationships of new pyridine-based therapeutics.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available from: [Link]

-

The Organic Chemistry Tutor. nucleophilic aromatic substitutions. YouTube. Available from: [Link]

-

ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]

-

García-Linares, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. Available from: [Link]

-

García-Linares, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Nature. Available from: [Link]

-

Dunn, J., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]

-

Cui, J., et al. (2005). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available from: [Link]

-

Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available from: [Link]

-

MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Available from: [Link]

-

ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link]

-

Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available from: [Link]

- Google Patents. Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.

-

Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

-

National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. Available from: [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution. Available from: [Link]

-

Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available from: [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Available from: [Link]

-

ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

-

El-Sayed, W. A., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC. Available from: [Link]

-

Charles River Laboratories. Drug Discovery Patents. Available from: [Link]

-

Open Lab Notebooks. Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

MDPI. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Available from: [Link]

-

PubMed. Rearrangement of 4-amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. Available from: [Link]

-

PubChem. Ethyl 6-chloronicotinate. Available from: [Link]

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Activity Relationship (SAR) study to identify Nek4 inhibitors: – openlabnotebooks.org [openlabnotebooks.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

The Pyridine Scaffold in Modern Medicinal Chemistry: Strategic Substitution and Functionalization

[1]

Executive Summary: The "Workhorse" Heterocycle

In the landscape of FDA-approved small molecules, the pyridine ring is not merely a structural spacer; it is a functional pharmacophore that actively dictates potency, solubility, and metabolic fate. Recent analyses of drugs approved between 2014 and 2023 reveal that pyridine-containing heterocycles appear in approximately 33% of new anticancer therapies and 20% of CNS agents .[1]

For the medicinal chemist, the pyridine scaffold offers a distinct advantage over the phenyl ring: tunable basicity and lowered lipophilicity . Unlike the carbocyclic benzene, the nitrogen atom in pyridine introduces a permanent dipole and a hydrogen bond acceptor (HBA) site, allowing for precise modulation of LogP (lipophilicity) and pKa (acidity/basicity) through strategic substitution.[1]

Physicochemical & Electronic Rationale

The utility of pyridine stems from its electron-deficient

The Nitrogen "Anchor"[1]

-

Basicity (pKa ~5.2): The lone pair on the nitrogen is orthogonal to the

-system, making it available for protonation.[1] In a physiological environment (pH 7.4), unsubstituted pyridine is largely unprotonated.[1] However, this can be modulated: -

Lipophilicity (LogP): Replacing a phenyl ring (LogP ~2.[1]1) with pyridine (LogP ~0.[1]65) significantly lowers the overall lipophilicity of a drug candidate.[1] This is a standard "bioisosteric switch" to improve water solubility and reduce non-specific protein binding.[1]

Metabolic Liabilities & Blocking Strategies

The electron-deficient nature of the ring makes it resistant to oxidative metabolism by CYP450 at the carbon atoms relative to benzene, except at the C2 and C6 positions (adjacent to nitrogen), which are susceptible to nucleophilic metabolic attack (e.g., by aldehyde oxidase) or oxidation.[1]

Strategic Substitution Rules:

-

Block C2/C6: Introduction of small groups (Me, F, Cl) at the ortho-positions prevents metabolic oxidation to 2-pyridone.[1]

-

N-Oxidation: The nitrogen atom itself is a soft spot for N-oxidation.[1] If this is a metabolic liability, steric bulk at C2/C6 can hinder the approach of oxidases.

Data Summary: Benzene vs. Pyridine Bioisosterism[1][2]

| Property | Benzene | Pyridine | Medicinal Chemistry Implication |

| LogP | 2.13 | 0.65 | Pyridine improves aqueous solubility.[1] |

| H-Bonding | None | Acceptor (1) | Pyridine can anchor the drug to the target protein (e.g., Kinase hinge region).[1] |

| Electronic Nature | Electron-Rich | Electron-Deficient | Pyridine is resistant to electrophilic attack but susceptible to nucleophilic attack.[1] |

| Metabolic Fate | Epoxidation/Hydroxylation | N-Oxidation / 2-Hydroxylation | Requires C2-blocking strategies to prevent rapid clearance.[1] |

Synthetic Methodologies: The "Application Scientist" Perspective

Synthesizing substituted pyridines requires abandoning standard Friedel-Crafts logic (which fails on electron-deficient rings).[1] Instead, we rely on Nucleophilic Aromatic Substitution (SnAr) and Radical Functionalization (Minisci) .[1]

Decision Matrix for Pyridine Functionalization[1]

Figure 1: Synthetic decision tree for selecting the optimal functionalization strategy based on substitution patterns.

Detailed Protocol: Late-Stage Minisci C-H Alkylation

The Minisci reaction is the "gold standard" for adding alkyl groups to the C2 or C4 position of a pyridine without pre-functionalization.[1] It utilizes a carbon-centered radical generated from a carboxylic acid.[1]

Application: Rapidly generating SAR (Structure-Activity Relationship) analogs by appending diverse alkyl chains to a lead pyridine compound.[1][2]

Protocol: Silver-Catalyzed Decarboxylative Alkylation Note: This protocol is self-validating; the evolution of CO2 gas confirms the radical generation step.

Materials:

-

Substrate: Pyridine derivative (1.0 equiv)[1]

-

Reagent: Carboxylic acid (Alkyl source, 2.0 - 3.0 equiv)[1]

-

Catalyst: AgNO3 (0.2 equiv)[1]

-

Oxidant: (NH4)2S2O8 (Ammonium persulfate, 2.0 - 3.0 equiv)[1]

-

Solvent: DCM/Water (biphasic) or TFA/Water (for unreactive substrates)[1]

-

Temperature: 40–60 °C[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the pyridine substrate (0.5 mmol) in a mixture of DCM (2 mL) and Water (2 mL). Tip: If the substrate is highly lipophilic, add TFA (1.0 equiv) to protonate the pyridine, activating it toward radical attack.[1]

-

Catalyst Addition: Add AgNO3 (0.1 mmol) and the carboxylic acid (1.5 mmol) to the reaction vial.

-

Initiation: Add Ammonium Persulfate (1.5 mmol) in one portion.

-

Reaction: Heat the sealed vial to 40°C. Vigorous stirring is essential due to the biphasic nature.

-

Monitoring: Monitor by LC-MS. You should observe the loss of CO2 from the acid and the formation of the alkylated product.[1]

-

Troubleshooting: If mono-alkylation is slow, add a second portion of oxidant and acid after 2 hours.[1]

-

-

Workup: Basify with saturated NaHCO3 (careful, gas evolution!) to pH > 8. Extract with DCM (3x).[1]

-

Purification: The product often has a significantly different LogP than the starting material, facilitating separation via flash chromatography.

Mechanism: The Ag(I) is oxidized to Ag(II) by persulfate.[1] Ag(II) oxidizes the carboxylic acid to a carboxyl radical, which decarboxylates to form an alkyl radical (

Medicinal Chemistry Case Studies

Solubility & Potency: The Kinase Inhibitor Switch

In the development of Vemurafenib (BRAF inhibitor) and Apalutamide (Androgen receptor antagonist), the pyridine ring serves a dual purpose:

-

Solubility: The basic nitrogen improves solubility compared to a phenyl analog.[1]

-

H-Bonding: In kinase inhibitors, the pyridine nitrogen often acts as a critical H-bond acceptor to the "hinge region" of the kinase ATP-binding site.[1]

Metabolic Stability: Blocking the "Soft Spot"

Vismodegib (Hedgehog pathway inhibitor) utilizes a chloro-pyridine.[1]

-

Challenge: An unsubstituted pyridine ring at the terminal position was rapidly metabolized via oxidation at the C2 position.[1]

-

Solution: Introduction of a Chlorine atom at the C2 position blocked the metabolic site.[1] The Cl-atom also increased lipophilicity slightly to tune permeability while maintaining the electron-deficient character of the ring.[1]

Future Outlook: Late-Stage Functionalization (LSF)

The future of pyridine chemistry in drug discovery lies in Late-Stage Functionalization (LSF) .[1] Instead of building the pyridine ring from scratch (de novo synthesis), chemists are increasingly using methods like C-H borylation and photoredox Minisci reactions to modify complex drug molecules directly.[1]

Emerging Trend: The use of Sulfinates (Langlois reagent) to introduce trifluoromethyl (-CF3) groups onto pyridines.[1] This single transformation simultaneously increases metabolic stability (blocking C-H sites) and lipophilicity (Bioisosteric modulation), a powerful combination for lead optimization.[1]

References

-

FDA Drug Analysis (2024):A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

-

Minisci Reaction Protocol:Practical and Regioselective Synthesis of C4-Alkyl

-

Metabolic Stability:Microbial metabolism of pyridine, quinoline, acridine, and their deriv

-

Pyridine in Drug Design: Pyridine: the scaffolds with significant clinical diversity.[1]

-

Photoredox Applications:Advancements in Visible-Light-Enabled Radical C(sp2)

Technical Master Guide: Ethyl 4-amino-6-chloronicotinate

Executive Technical Summary

Ethyl 4-amino-6-chloronicotinate (CAS: 380626-81-3) is a high-value pyridine scaffold used extensively in modern medicinal chemistry.[1] It serves as a "linchpin" intermediate for constructing bicyclic heterocycles—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —which are privileged structures in kinase inhibitors (e.g., FGFR, Hsp90) and antitumor agents.

Its utility stems from its orthogonal reactivity profile :

-

C-6 Chlorine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-3 Ethyl Ester: An electrophile for cyclization or hydrolysis.

-

C-4 Amino Group: A nucleophile positioned for intramolecular cyclization.

This guide details the synthesis, regiochemical control, and downstream applications of this compound, synthesizing data from industrial patents and process chemistry literature.

Chemical Identity & Structural Analysis[2]

| Property | Data |

| IUPAC Name | Ethyl 4-amino-6-chloropyridine-3-carboxylate |

| CAS Number | 380626-81-3 |

| Molecular Formula | C |

| Molecular Weight | 200.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

Electronic Structure & Regioselectivity

The synthesis of this molecule hinges on the electronic differentiation between the C-4 and C-6 positions of the pyridine ring.

-

The C-3 Ester Effect: The ethyl ester at C-3 is strongly electron-withdrawing. It activates the C-4 position (ortho to the ester) and the C-6 position (para to the ester) toward nucleophilic aromatic substitution (

). -

The Nitrogen Effect: The ring nitrogen activates the C-2 and C-6 positions (

-positions). -

The Conflict: In the precursor Ethyl 4,6-dichloronicotinate , both chlorines are activated. However, experimental evidence confirms that nucleophilic attack by amines occurs preferentially at C-4 . This is likely due to the concerted electron-withdrawing power of the ester (inductive and resonance) making C-4 highly electrophilic, combined with the stabilization of the Meisenheimer complex intermediate.

Synthesis Strategy: The "Dichloro" Route

The most robust industrial route begins with Ethyl 4,6-dihydroxynicotinate , converts it to the dichloro-intermediate, and then performs a regioselective amination.

Mechanistic Pathway (DOT Visualization)

Figure 1: Industrial synthesis pathway highlighting the critical intermediate Ethyl 4,6-dichloronicotinate.

Detailed Protocol: Regioselective Amination

Based on optimization data for similar 4-aminopyridines.

Objective: Selective displacement of the C-4 chlorine over the C-6 chlorine.

-

Starting Material: Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in acetonitrile or DMF.

-

Reagent: Add Ammonia (aqueous or ethanolic solution, 2.0–3.0 eq).

-

Note: Using 4-Methoxybenzylamine (PMB-NH

) instead of ammonia often yields higher regioselectivity due to steric bulk preventing bis-addition. If PMB-amine is used, a subsequent deprotection step with TFA is required.

-

-

Conditions: Stir at 0°C to Room Temperature . Heating is generally avoided to prevent double substitution (formation of 4,6-diamino species).

-

Workup:

-

Concentrate the solvent.

-

Dilute with water and extract with Ethyl Acetate.

-

Wash with brine, dry over Na

SO -

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).

-

Reactivity & Downstream Applications[4]

Once synthesized, Ethyl 4-amino-6-chloronicotinate acts as a divergent scaffold.

C-6 Functionalization (Suzuki-Miyaura Coupling)

The chlorine at C-6 is an excellent handle for Pd-catalyzed cross-coupling, allowing the installation of aryl or heteroaryl groups.[1] This is the primary method for building kinase inhibitor libraries.

-

Catalyst System: Pd(PPh

) -

Base: Na

CO -

Solvent: Dioxane/Water or Toluene/Ethanol/Water.

Cyclization to Bicyclic Heterocycles

The proximity of the C-4 amino group and the C-3 ester allows for rapid ring closure.

-

To 1,6-Naphthyridines: Reaction with ketones/aldehydes (Friedländer-type condensation).

-

To Pyrido[4,3-d]pyrimidines: Reaction with formamide, urea, or isothiocyanates.

Reactivity Map (DOT Visualization)

Figure 2: Divergent reactivity profile demonstrating the compound's utility as a scaffold.

Experimental Case Study: Suzuki Coupling Protocol

Standardized protocol for functionalizing the C-6 position.

Reaction: Ethyl 4-amino-6-chloronicotinate + Phenylboronic acid -> Ethyl 4-amino-6-phenylnicotinate

Step-by-Step:

-

Setup: In a Schlenk tube, combine Ethyl 4-amino-6-chloronicotinate (1.0 mmol), Phenylboronic acid (1.2 mmol), and Na

CO -

Solvent: Add 1,4-Dioxane (10 mL) and Water (2 mL). Degas with Nitrogen for 10 minutes.

-

Catalyst: Add Pd(dppf)Cl

(5 mol%). -

Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Filter through Celite, dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Safety & Handling

-

Hazards: Chlorinated pyridines can be skin irritants and sensitizers.

-

Amination Risks: The reaction with ammonia can generate pressure; use pressure-rated vessels if sealing.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.

References

-

ChemicalBook. Ethyl 4,6-dichloronicotinate Synthesis and Properties.

-

BenchChem. Suzuki Coupling Protocols for Chloropyridines.

-

Ambeed. Ethyl 4-amino-6-chloronicotinate Product Specifications (CAS 380626-81-3).

-

MDPI. Synthesis of Pyridine Derivatives via Nucleophilic Substitution.

-

PubChem. Ethyl 4,6-dichloronicotinate Compound Summary.

Sources

A Theoretical and Applied Guide to Ethyl 4-amino-6-chloronicotinate: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and practical overview of Ethyl 4-amino-6-chloronicotinate, a key substituted pyridine derivative with significant potential in medicinal chemistry and organic synthesis. By examining its structural attributes, predicted spectroscopic signatures, and anticipated reactivity, this document serves as a foundational resource for leveraging this compound in the design and development of novel chemical entities.

Molecular Structure and Inherent Electronic Properties

Ethyl 4-amino-6-chloronicotinate is a trifunctionalized pyridine ring, incorporating an amino group, a chlorine atom, and an ethyl ester. This unique arrangement of electron-donating (amino) and electron-withdrawing (chloro and ethyl carboxylate) groups dictates its electronic landscape and subsequent chemical behavior.

The nitrogen atom in the pyridine ring, along with the chlorine and the carbonyl group of the ester, imparts an overall electron-deficient character to the aromatic system. However, the potent electron-donating amino group at the 4-position significantly modulates this electronic distribution through resonance effects. This push-pull electronic arrangement is crucial for its reactivity.

Table 1: Key Physicochemical Properties of Ethyl 4-amino-6-chloronicotinate

| Property | Value | Source |

| CAS Number | 380626-81-3 | [Vendor Information] |

| Molecular Formula | C₈H₉ClN₂O₂ | [Vendor Information] |

| Molecular Weight | 200.62 g/mol | [Vendor Information] |

| Predicted Boiling Point | 325.4±37.0 °C | [ChemicalBook] |